![molecular formula C32H24BrN3O3 B6575826 3-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 299418-88-5](/img/structure/B6575826.png)
3-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one
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Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and gauge-independent atomic orbital (GIAO) 1H and 13C NMR chemical shift values of related compounds have been calculated using the Hartree–Fock (HF) and density functional methods (DFT/B3LYP) with the 6-31G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For example, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) can be calculated using the B3LYP/6-31G (d, p) method .Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures, including avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-[2-benzoyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24BrN3O3/c1-39-24-15-12-20(13-16-24)28-19-27(35-36(28)32(38)22-10-6-3-7-11-22)30-29(21-8-4-2-5-9-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHVIRZVHUQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one |
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